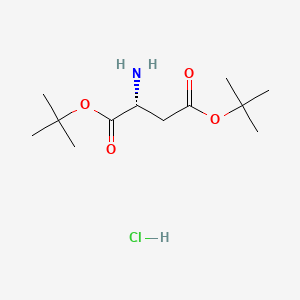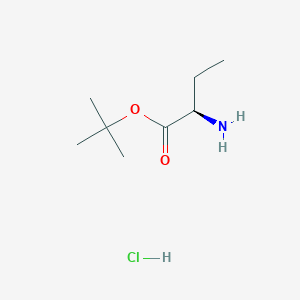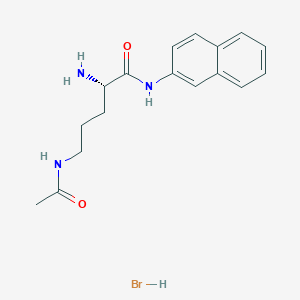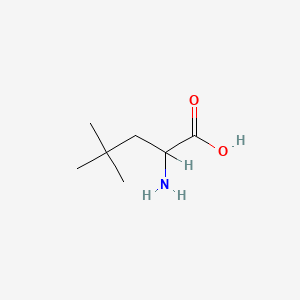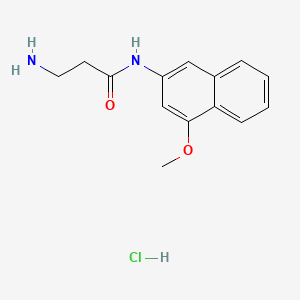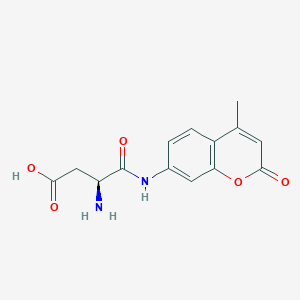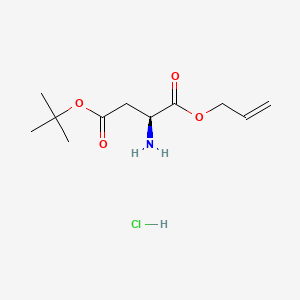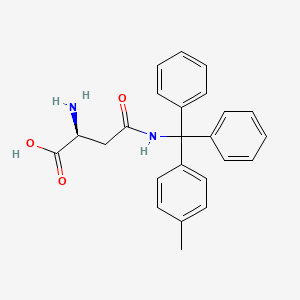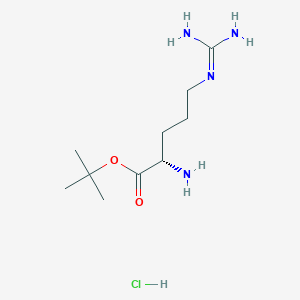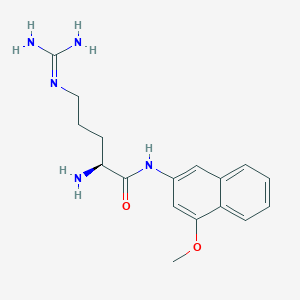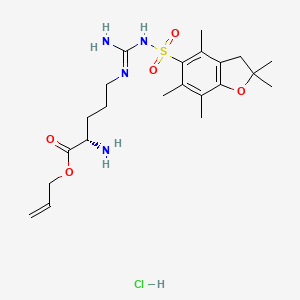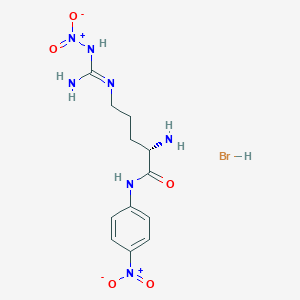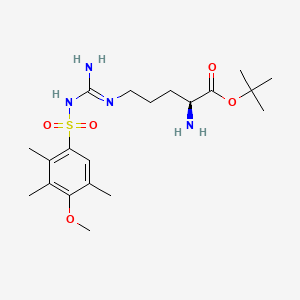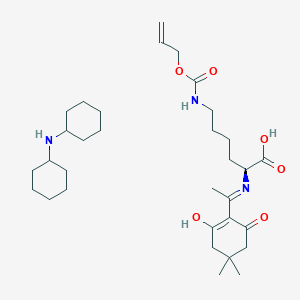
Dde-L-lys(aloc)-OH dcha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dde-L-lys(aloc)-OH dcha is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the study of protein-protein interactions and has shown promising results in the development of new therapeutics. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Dde-L-lys(aloc)-OH dcha involves the protection of the amine group of L-lysine, followed by the selective deprotection of the Dde group and subsequent coupling with the aloc-protected amino acid derivative. The final step involves deprotection of the aloc group and coupling with dcha.
Starting Materials
L-lysine, Fmoc-protected aloc-amino acid derivative, Dde-Cl, dcha, Coupling reagents (e.g. HBTU, HOBt, DIPEA), Protecting reagents (e.g. Fmoc-Cl, Boc-Cl)
Reaction
Protection of L-lysine amine group with Fmoc-Cl, Selective deprotection of L-lysine amine group with Dde-Cl, Coupling of Dde-L-lysine with Fmoc-protected aloc-amino acid derivative using coupling reagents, Deprotection of aloc group with acid, Coupling of aloc-deprotected amino acid derivative with dcha using coupling reagents, Deprotection of Fmoc and Dde groups with appropriate reagents
作用机制
The mechanism of action of Dde-L-lys(aloc)-OH dcha involves its ability to bind to specific amino acid residues on the target protein. This binding disrupts the protein-protein interaction, leading to changes in the protein's structure and function. This disruption can be used to study the role of the protein-protein interaction in cellular processes and to develop new therapeutics that target these interactions.
生化和生理效应
Dde-L-lys(aloc)-OH dcha has been shown to have minimal biochemical and physiological effects. It does not affect cellular viability or metabolism and does not induce any significant changes in cellular processes. This makes it an ideal tool for studying protein-protein interactions without interfering with other cellular processes.
实验室实验的优点和局限性
The advantages of using Dde-L-lys(aloc)-OH dcha in lab experiments include its specificity for protein-protein interactions, its minimal biochemical and physiological effects, and its ease of use. However, its limitations include its cost, the need for specialized equipment and expertise, and its inability to study protein-protein interactions in their native environment.
未来方向
For the use of Dde-L-lys(aloc)-OH dcha include the development of new chemical probes that target specific protein-protein interactions, the study of protein-protein interactions in their native environment, and the development of new therapeutics that target protein-protein interactions. Additionally, the use of Dde-L-lys(aloc)-OH dcha in combination with other chemical probes and imaging techniques may provide new insights into cellular processes and disease mechanisms.
Conclusion:
Dde-L-lys(aloc)-OH dcha is a valuable tool in scientific research, particularly in the study of protein-protein interactions. Its specificity, minimal biochemical and physiological effects, and ease of use make it an ideal chemical probe for studying these interactions. Ongoing research into the synthesis, mechanism of action, and future applications of Dde-L-lys(aloc)-OH dcha is likely to provide new insights into cellular processes and disease mechanisms.
科学研究应用
Dde-L-lys(aloc)-OH dcha has been extensively used in the study of protein-protein interactions. It is commonly used as a chemical probe to identify and characterize protein-protein interactions. It has also been used to study the structure and function of proteins, as well as the regulation of cellular processes.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C12H23N/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIHZOBLLDZERM-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-L-lys(aloc)-OH dcha | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


